molecular formula C12H18N2O B1266038 3-(N,N-Diethylamino)acetanilide CAS No. 6375-46-8

3-(N,N-Diethylamino)acetanilide

Cat. No.: B1266038
CAS No.: 6375-46-8
M. Wt: 206.28 g/mol
InChI Key: FPUKYOSOAAPHTN-UHFFFAOYSA-N
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Description

3-(N,N-Diethylamino)acetanilide: is a chemical compound with the molecular formula C12H18N2O . It is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals .

Scientific Research Applications

3-(N,N-Diethylamino)acetanilide has diverse applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “Acetamide, N-[3-(diethylamino)phenyl]-” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Diethylamino)acetanilide typically involves the reaction of 3-(diethylamino)aniline with acetyl chloride . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored and adjusted to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted amides.

Comparison with Similar Compounds

    Acetanilide: Similar structure but lacks the diethylamino group.

    N-phenylacetamide: Similar structure but lacks the diethylamino group.

    N,N-diethylacetanilide: Similar structure but lacks the acetamide group.

Uniqueness: 3-(N,N-Diethylamino)acetanilide is unique due to the presence of both the diethylamino group and the acetamide group . This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity , making it a valuable intermediate in organic synthesis and pharmaceutical production .

Properties

IUPAC Name

N-[3-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUKYOSOAAPHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064294
Record name Acetamide, N-[3-(diethylamino)phenyl]-
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-46-8
Record name N-[3-(Diethylamino)phenyl]acetamide
Source CAS Common Chemistry
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Record name Acetamide, N-(3-(diethylamino)phenyl)-
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Record name Acetamide, N-[3-(diethylamino)phenyl]-
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Record name Acetamide, N-[3-(diethylamino)phenyl]-
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Record name N-[3-(diethylamino)phenyl]acetamide
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Q & A

Q1: What makes 3-(N,N-Diethylamino)acetanilide suitable for developing dyes, particularly for inkjet printing?

A1: this compound serves as a valuable coupling component in the synthesis of azo dyes [, ]. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. By varying the coupling component, one can manipulate the electron distribution within the dye molecule, thereby influencing its color. This compound, with its electron-donating diethylamino group, contributes to the desired color properties in the resulting dyes.

Q2: How does the structure of this compound affect the color of the resulting azo dyes?

A2: The structure of this compound plays a crucial role in determining the color of the resulting azo dyes. It contains an electron-donating diethylamino group (-N(CH2CH3)2). This group increases the electron density of the aromatic ring to which it is attached. When this compound reacts with a diazonium salt to form an azo dye, the electron-donating nature of the diethylamino group influences the energy levels within the resulting conjugated system. This, in turn, affects the wavelengths of light absorbed and reflected by the dye molecule, ultimately determining its perceived color.

Q3: Beyond its use in inkjet printing, are there other potential applications for dyes synthesized using this compound?

A3: Yes, research suggests that azo dyes incorporating this compound may hold potential for applications beyond inkjet printing. One promising avenue is their potential use as antimicrobial agents []. Studies have demonstrated that some novel monoazo dyes based on N-pyridine-1,8-naphthalimides, synthesized using this compound as a coupling component, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This finding opens up exciting possibilities for developing new antimicrobial textiles or coatings.

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